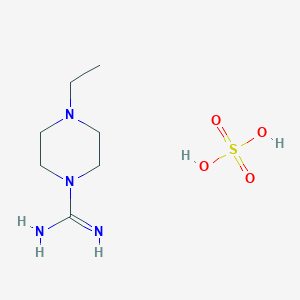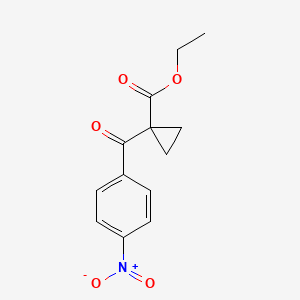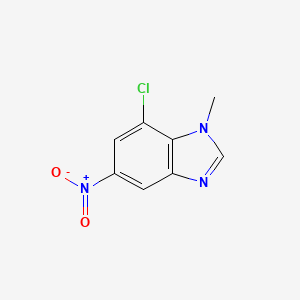![molecular formula C14H22N2 B1394105 N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine CAS No. 920462-26-6](/img/structure/B1394105.png)
N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine
Descripción general
Descripción
N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine, also known as N-methyl-1-(2-piperidin-1-ylmethyl)benzene, is an organic compound that is widely used in scientific research. It is a white, crystalline solid that is soluble in water and has a molecular weight of 197.25 g/mol. N-methyl-1-(2-piperidin-1-ylmethyl)benzene is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
Aplicaciones Científicas De Investigación
Synthesis Techniques
Asymmetric Synthesis : A study demonstrates the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine, leading to the formation of substituted diamino alcohols and other related compounds (Froelich et al., 1996).
Imine Synthesis : Research on the synthesis of Imine: phenyl-N-((R)-2-((piperidine-1-yl) methyl)cyclohexylidene)methanamine using density functional theory method provides insights into optimal temperature conditions for the synthesis process (Jafari, 2018).
Application in Chemistry
Chemical Synthesis : A study presents the synthesis of N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, highlighting its structure and chemical properties (Younas et al., 2014).
Photocytotoxicity and Cellular Imaging : Research involving Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine shows significant photocytotoxicity and potential for cellular imaging (Basu et al., 2014).
Biological Applications
Anticonvulsant Agents : A series of schiff bases synthesized from 3-aminomethyl pyridine, including N-(2-chlorobenzylidene)(pyridin-3-yl)methanamine, demonstrated significant anticonvulsant activity (Pandey & Srivastava, 2011).
Serotonin Receptor Agonists : Novel derivatives of 2-pyridinemethylamine were studied as selective, potent, and orally active agonists at 5-HT1A receptors, showing antidepressant potential (Vacher et al., 1999).
Bone Formation : A compound identified as (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine showed a dose-dependent increase in trabecular bone formation rate in animal models (Pelletier et al., 2009).
Neurological Studies
- Neuropathic Pain Research : The use of specific 5-HT(1A) receptor agonists, including compounds related to N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine, demonstrated analgesic effects in models of neuropathic pain (Deseure et al., 2002); (Colpaert et al., 2004).
Propiedades
IUPAC Name |
N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15-11-13-7-3-4-8-14(13)12-16-9-5-2-6-10-16/h3-4,7-8,15H,2,5-6,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFLKNXWHSUKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





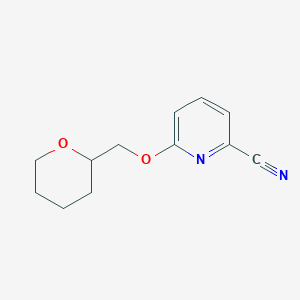

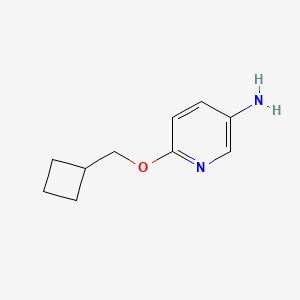
![N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine](/img/structure/B1394032.png)
![2-[4-(Dimethylamino)butoxy]isonicotinic acid](/img/structure/B1394034.png)

